2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-(2-Aminopropanoyl)-2-azaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This compound shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different substituents.
Uniqueness
2-(2-Aminopropanoyl)-2-azaspiro[45]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(2-aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-9(14)11(16)15-7-6-13(8-15)4-2-10(3-5-13)12(17)18/h9-10H,2-8,14H2,1H3,(H,17,18) |
InChI Key |
XVJGEUQOIDNYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCC(CC2)C(=O)O)N |
Origin of Product |
United States |
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